N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
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Overview
Description
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide is a useful research compound. Its molecular formula is C19H25N3O3S and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications
Intermediate in Synthesis of Target Molecules
- Qi Zhang et al. (2022) described the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate, which plays a critical role as an intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1. This highlights the utility of similar compounds in complex synthetic pathways (Qi Zhang, Y. Huang, Heran Cao, Fangyi Gong, Qingye Gan, & Beibei Mao, 2022).
Involvement in Hydrogen-bonding Patterns
- Gerson López et al. (2010) studied hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to the compound . Their work provides insights into the molecular interactions and structural aspects of similar compounds (Gerson López, L. M. Jaramillo, R. Abonía, J. Cobo, & C. Glidewell, 2010).
Reactivity Studies
- L. Mironovich et al. (2013) investigated the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, a compound similar to the one . Understanding the reactivity of such compounds is crucial for their application in chemical synthesis (L. Mironovich, M. Kostina, & A. Y. Podol’nikova, 2013).
Novel Heterocyclic System Synthesis
- S. M. Ivanov et al. (2017) reported on the synthesis of a new pyrazino[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one heterocyclic system, demonstrating the potential of similar compounds in developing new heterocyclic structures (S. M. Ivanov, L. Mironovich, L. A. Rodinovskaya, & A. M. Shestopalov, 2017).
Synthesis of Novel Catalysts
- Sibulele Boltina et al. (2012) synthesized novel pyrazolyl and imidazolyl compounds, indicating the potential of related compounds in the development of new catalysts for chemical reactions (Sibulele Boltina, Margaret Yankey, I. Guzei, Lara C. Spencer, S. Ojwach, & J. Darkwa, 2012).
Mechanism of Action
Target of Action
The compound, also known as N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide, is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules, particularly diverse heterocyclic scaffolds . They are similar to biologically active compounds and have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can undergo various reactions such as condensation with α, β -unsaturated compounds . This can lead to the formation of new compounds with potential biological activities.
Biochemical Pathways
5-Amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can interact with various biochemical pathways.
Result of Action
For instance, 5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic compounds , which can have various biological activities.
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-12(2)25-14-8-6-13(7-9-14)18(23)20-17-15-10-26(24)11-16(15)21-22(17)19(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAVQNRTMRFJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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